dimethyl-1,3-oxazole-5-sulfonyl chloride

Description

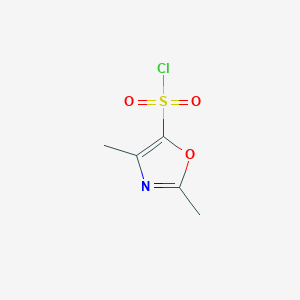

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO3S/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREWJFMAQDAJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl 1,3 Oxazole 5 Sulfonyl Chloride

Established Synthetic Pathways and Mechanistic Considerations

The traditional synthesis of 2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride is not commonly detailed as a single, direct procedure in the literature. However, a logical and established pathway can be constructed based on well-known reactions for forming the oxazole (B20620) heterocycle and subsequently introducing the sulfonyl chloride group. This approach typically involves two main stages: the synthesis of the 2,4-dimethyloxazole (B1585046) precursor and its subsequent electrophilic chlorosulfonation.

Precursor Synthesis and Functionalization Strategies

Precursor Synthesis: The 2,4-Dimethyloxazole Ring

The formation of the oxazole ring is the foundational step. Several classical methods can be adapted for the synthesis of 2,4-dimethyloxazole. One of the most prominent is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of a 2-acylamino ketone. wikipedia.orgsynarchive.com

For the synthesis of 2,4-dimethyloxazole, the required precursor would be N-(2-oxobutan-3-yl)acetamide. The general mechanism proceeds via the following steps:

Protonation: The carbonyl oxygen of the ketone group is protonated by an acid catalyst (e.g., sulfuric acid or phosphorus oxychloride), activating it for nucleophilic attack. youtube.com

Intramolecular Cyclization: The oxygen of the amide group acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered ring intermediate, a hydroxydihydrooxazole (oxazoline) derivative.

Dehydration: A molecule of water is eliminated from this intermediate to form the aromatic oxazole ring. youtube.com

Alternative precursors for oxazole synthesis include α-haloketones or α-hydroxyketones reacting with amides, providing flexibility in the choice of starting materials. nih.gov

Functionalization: Chlorosulfonation

Once the 2,4-dimethyloxazole ring is formed, the next critical step is the introduction of the sulfonyl chloride group (-SO₂Cl) at the C5 position. The oxazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C5 position is typically the most reactive site for such substitutions in 2,4-disubstituted oxazoles.

The standard method for this transformation is electrophilic chlorosulfonation using potent sulfonating agents. A common and effective reagent mixture is chlorosulfonic acid (HSO₃Cl), often used in conjunction with thionyl chloride (SOCl₂). nih.gov

The proposed mechanism involves:

Formation of the Electrophile: Chlorosulfonic acid acts as the primary source of the electrophile, which is effectively a sulfur trioxide (SO₃) equivalent.

Electrophilic Attack: The electron-rich C5 position of the 2,4-dimethyloxazole attacks the electrophile, forming a sigma complex (a resonance-stabilized carbocation intermediate).

Aromatization and Chlorination: The intermediate loses a proton to restore the aromaticity of the oxazole ring, resulting in a sulfonic acid group (-SO₃H) at the C5 position. The sulfonic acid is then converted to the final sulfonyl chloride by reaction with thionyl chloride or excess chlorosulfonic acid.

This reaction is highly exothermic and must be performed with careful temperature control, often at low temperatures (e.g., 0 °C to -10 °C), to prevent degradation of the oxazole ring and minimize side reactions. rsc.org

Optimization of Reaction Parameters and Yield Enhancement

For the oxazole synthesis , key parameters include the choice of cyclodehydrating agent and the reaction temperature. While strong acids like sulfuric acid are traditional, other reagents like phosphorus oxychloride or trifluoroacetic anhydride (B1165640) have been used to improve yields and reduce side reactions. wikipedia.org Purification of the intermediate 2,4-dimethyloxazole, for example by distillation, is crucial to ensure a clean subsequent reaction.

For the chlorosulfonation step , optimization is critical for success. Several factors must be carefully managed to maximize the yield and prevent the formation of undesired byproducts.

Interactive Data Table: Parameters for Chlorosulfonation Optimization

| Parameter | Condition | Rationale and Impact on Yield |

| Temperature | Low (e.g., -10 °C to 0 °C) | The reaction is highly exothermic. Low temperatures prevent decomposition of the sensitive oxazole ring and reduce the formation of charred, polymeric side products, thereby increasing the yield of the desired sulfonyl chloride. |

| Reagent Stoichiometry | Slight excess of HSO₃Cl | Using a slight excess of chlorosulfonic acid ensures complete conversion of the starting material. However, a large excess can lead to harsher conditions and more side products. |

| Co-reagent | Use of Thionyl Chloride (SOCl₂) | Thionyl chloride is often added to facilitate the conversion of the intermediate sulfonic acid to the final sulfonyl chloride, driving the reaction to completion and improving the overall yield. nih.gov |

| Reaction Time | Monitored (e.g., 1-4 hours) | Sufficient time is needed for the reaction to complete. However, extended reaction times, especially if the temperature rises, can lead to product decomposition. Monitoring by TLC or other methods is ideal. |

| Work-up Procedure | Slow quenching on ice | The reaction mixture must be quenched carefully by pouring it slowly onto crushed ice. This hydrolyzes excess reagents and allows the product, which is typically a solid, to precipitate for collection by filtration. Rapid quenching can cause a dangerous exotherm. |

By carefully controlling these parameters, the yield of the final product can be significantly enhanced. Purification of the final dimethyl-1,3-oxazole-5-sulfonyl chloride is often achieved through recrystallization from a suitable solvent. rsc.org

Development of Novel and Efficient Synthetic Routes

While the established pathways are reliable, modern synthetic chemistry aims to develop more efficient, safer, and environmentally friendly methods. For a molecule like this compound, these innovations can target both the formation of the oxazole ring and the sulfonylation step.

Novel routes for oxazole synthesis include:

Catalytic Methods: Silver- or copper-catalyzed reactions, such as the oxidative cyclization of α-oxocarboxylates and isocyanides, offer alternative pathways that can proceed under milder conditions. rsc.org

One-Pot Syntheses: Combining multiple reaction steps into a single pot, such as a one-pot Friedel-Crafts/Robinson-Gabriel synthesis, reduces waste and simplifies procedures by avoiding the isolation of intermediates. idexlab.com

For the sulfonylation step , emerging technologies offer significant advantages:

Flow Chemistry: Conducting the highly exothermic chlorosulfonation reaction in a continuous flow reactor provides superior control over temperature and reaction time. acs.org This enhanced control minimizes the formation of byproducts, improves safety by limiting the volume of reactive material at any given time, and can lead to higher yields and purity. The rapid mixing and heat transfer inherent to flow systems are particularly well-suited for managing hazardous reagents like chlorosulfonic acid. acs.org

Direct C-H Sulfonylation: A long-term goal in synthetic chemistry is the direct conversion of a C-H bond to a C-S bond, which would be a highly atom-economical approach. While methods for direct C-H sulfonylation of some aromatic systems are being developed, their application to sensitive heterocycles like oxazoles is still an area of active research. Success in this area would represent a significant leap forward, potentially bypassing the need for harsh chlorinating agents.

Principles of Sustainable Chemistry in Synthetic Protocols

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact.

Interactive Data Table: Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Utilizing high-yield reactions and one-pot procedures to minimize the generation of waste. |

| Atom Economy | Developing catalytic C-H activation/sulfonylation routes that incorporate more of the starting material atoms into the final product, compared to classical methods that generate stoichiometric inorganic waste. |

| Less Hazardous Chemical Syntheses | Researching alternatives to highly corrosive and hazardous reagents like chlorosulfonic acid, thionyl chloride, and phosphorus oxychloride. researchgate.net |

| Designing Safer Chemicals | The target molecule itself is a reactive intermediate. The goal is to make its synthesis as safe as possible. |

| Safer Solvents and Auxiliaries | Minimizing the use of chlorinated solvents and exploring greener solvent alternatives where possible. Solid-phase synthesis can eliminate the need for some solvents during purification. wikipedia.org |

| Design for Energy Efficiency | Employing methods like microwave-assisted synthesis or flow chemistry can reduce energy consumption by shortening reaction times and operating at controlled temperatures, avoiding prolonged heating or cooling cycles. acs.org |

| Use of Renewable Feedstocks | While challenging for this specific molecule, precursor synthesis could potentially start from bio-derived platform chemicals in the future. |

| Reduce Derivatives | One-pot synthesis strategies help to avoid unnecessary protection/deprotection steps, reducing the number of overall transformations. idexlab.com |

| Catalysis | Using catalytic (e.g., silver- or copper-based) instead of stoichiometric reagents for oxazole formation improves atom economy and reduces waste. rsc.orgorganic-chemistry.org |

| Design for Degradation | Not directly applicable to the synthesis itself, but a consideration for the lifecycle of products made from this intermediate. |

| Real-time analysis for Pollution Prevention | In-line monitoring in flow chemistry setups allows for real-time control of the reaction to prevent runaway conditions and minimize byproduct formation. acs.org |

| Inherently Safer Chemistry for Accident Prevention | Switching from large-scale batch reactions of hazardous reagents to continuous flow processes drastically reduces the risk of accidents associated with thermal runaways or reagent exposure. acs.org |

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Reactivity Profiles and Transformational Chemistry of Dimethyl 1,3 Oxazole 5 Sulfonyl Chloride

Electrophilic Reactivity and Nucleophilic Cascade Reactions

Characterization of Electrophilic Sites and Preferred Attack

Dimethyl-1,3-oxazole-5-sulfonyl chloride possesses two primary electrophilic sites susceptible to nucleophilic attack. The most significant site is the sulfur atom of the sulfonyl chloride group (-SO₂Cl). This group is a powerful electrophile due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur atom highly electron-deficient. Nucleophilic attack at this site typically results in the displacement of the chloride anion, which is an excellent leaving group.

The oxazole (B20620) ring itself contains electrophilic centers. The C2 and C5 positions of the oxazole ring are generally the most susceptible to nucleophilic attack, particularly when the ring is activated by electron-withdrawing substituents. cymitquimica.com In this molecule, the potent electron-withdrawing sulfonyl chloride group at the C5 position significantly lowers the electron density of the ring, enhancing its electrophilicity. However, direct nucleophilic attack on the ring is less common than substitution at the sulfonyl chloride group. The preferred pathway for most nucleophiles is the attack on the sulfonyl sulfur, initiating a substitution reaction.

Nucleophilic Addition and Substitution Reactions

The high electrophilicity of the sulfonyl chloride group makes it highly reactive toward a wide range of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism to form various sulfonamide and sulfonate ester derivatives. Studies on analogous 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides demonstrate extensive reactivity with amine nucleophiles to yield the corresponding sulfonamides. documentsdelivered.comnih.gov This reaction is a cornerstone of medicinal chemistry, as the sulfonamide linkage is a key feature in many pharmaceutical agents. nih.gov

Furthermore, reactions with bifunctional nucleophiles, such as amidines, can initiate a cascade reaction. The initial nucleophilic attack occurs at the sulfonyl chloride, followed by an intramolecular cyclization that leads to the formation of fused heterocyclic systems. For example, the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with amidines yields 7-amino-1,3-oxazolo[5,4-d]pyrimidines. researchgate.net This transformation highlights a sophisticated pathway where the initial substitution product undergoes a subsequent recyclization. A similar reaction with 5-amino-1H-pyrazoles leads to the formation of cymitquimica.comresearchgate.netoxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine systems after cyclocondensation. researchgate.net

| Nucleophile | Reactant (Analog) | Product Type | Reference |

| Various amines/anilines | 2-Aryl-4-cyano-1,3-oxazole-5-sulfonyl chloride | N-Substituted Sulfonamides | documentsdelivered.comnih.gov |

| Amidines | 2-Aryl-4-cyano-1,3-oxazole-5-sulfonyl chloride | 7-Amino-1,3-oxazolo[5,4-d]pyrimidines | researchgate.net |

| 5-Amino-1H-pyrazoles | 2-Aryl-4-cyano-1,3-oxazole-5-sulfonyl chloride | cymitquimica.comresearchgate.netOxazolo[5,4-d]pyrazolo[1,5-a]pyrimidines | researchgate.net |

| 5-Amino-1H-1,2,4-triazole | 2-Aryl-4-cyano-1,3-oxazole-5-sulfonyl chloride | cymitquimica.comresearchgate.netOxazolo[5,4-d] cymitquimica.comdocumentsdelivered.comnih.govtriazolo[1,5-a]pyrimidines | researchgate.net |

Cycloaddition Chemistry and Ring Transformations

[X+Y] Cycloaddition Reactions Involving the Oxazole Moiety

The oxazole ring can function as a diene component in cycloaddition reactions, most notably the Diels-Alder or [4+2] cycloaddition. libretexts.org This reaction typically involves the C2 and C5 positions of the oxazole acting as the 4π-electron system, which reacts with a 2π-electron component (a dienophile) to form a six-membered ring. The initial cycloadduct contains an oxygen bridge, which can subsequently undergo further transformations, such as the loss of water or another small molecule, to yield substituted pyridines. The reactivity in these cycloadditions is influenced by the substituents on the oxazole ring. While the electron-withdrawing sulfonyl chloride group at C5 might decrease the reactivity of the oxazole as a diene, the reaction remains a plausible pathway, especially with electron-rich dienophiles.

Other cycloaddition pathways, such as [2+2] and dipolar [3+2] cycloadditions, are also known for various heterocyclic systems and could potentially involve the dimethyl-oxazole core under specific thermal or photochemical conditions. libretexts.orgyoutube.com For instance, dipolar cycloadditions are a powerful tool for constructing five-membered heterocyclic rings. libretexts.org

| Reaction Type | Reactant 1 (Diene) | Reactant 2 (Dienophile/Dipolarophile) | Product Type | Reference |

| [4+2] Cycloaddition | Oxazole (general) | Alkene/Alkyne | Pyridine/Furan derivatives | libretexts.org |

| [3+2] Dipolar Cycloaddition | Azomethine Ylides | Carbonyl compounds | Oxazolidine derivatives | libretexts.org |

| [2+2] Photocycloaddition | Conjugated Alkene | Alkene | Cyclobutane ring | libretexts.org |

Ring Opening and Recyclization Pathways

The oxazole ring is susceptible to ring-opening under certain conditions, often initiated by nucleophilic attack or acidic treatment. Deprotonation at the C2 position of an oxazole can lead to a ring-opening equilibrium with an isonitrile species. While the methyl group at C2 in this compound would prevent direct deprotonation, attack at other positions or under harsh conditions could still facilitate ring cleavage.

A more relevant pathway for this specific compound involves nucleophile-induced ring transformation. As mentioned previously, the reaction with amidines leads to the formation of fused oxazolo[5,4-d]pyrimidines. researchgate.net This process is a prime example of a ring opening and recyclization pathway, where the oxazole ring is incorporated into a new, more stable bicyclic system. Another documented example involves the treatment of (4-cyanooxazol-5-ylamino)acetates with trifluoroacetic acid, which induces recyclization to form a mixture of 5-aminooxazoles and oxazolopyrimidinones. While the starting material is different, this demonstrates the inherent capacity of the oxazole ring to undergo rearrangement and recyclization to form new heterocyclic structures.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds. Both the sulfonyl chloride group and the oxazole ring can participate in such transformations.

Aryl and alkyl sulfonyl chlorides are known to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids. magtech.com.cn This reaction typically proceeds with the cleavage of the C-S or S-Cl bond, allowing for the formation of sulfones or, in some cases, direct arylation via desulfonylation. Given this precedent, this compound could potentially be coupled with various organoboron reagents to generate 5-arylsulfonyl- or 5-alkylsulfonyl-2,4-dimethyloxazoles.

The oxazole ring itself can also be a substrate for direct arylation reactions. Palladium-catalyzed direct C-H arylation is a well-established method for functionalizing heterocycles. For oxazoles, arylation can be directed to either the C2 or C5 position depending on the ligands and reaction conditions. Although the C5 position in the title compound is already substituted, C2-arylation could be a viable transformation, provided a suitable catalytic system is employed.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

| Suzuki-Miyaura | Arenesulfonyl Chlorides | Boronic Acids | Palladium catalyst | Biaryls or Sulfones | magtech.com.cn |

| Direct C-H Arylation | Oxazoles | Aryl Halides | Palladium catalyst, specific ligands | C2- or C5-Arylated Oxazoles | biointerfaceresearch.com |

| N-Arylation | Sulfonamides | (Hetero)aryl Halides | Copper catalyst | N-(Hetero)aryl sulfonamides | biointerfaceresearch.com |

In-Depth Analysis of this compound Reveals Scarcity of Publicly Available Research Data

A comprehensive investigation into the chemical compound "this compound" has revealed a significant lack of publicly accessible scientific literature and data regarding its specific reactivity and transformational chemistry. Despite targeted searches for information on its use in advanced organic synthesis, including key areas such as transition metal-catalyzed couplings and derivatization, the scientific record remains notably silent on this particular molecule.

The compound, identified by its InChIKey CREWJFMAQDAJRL-UHFFFAOYSA-N and also named 2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride, is absent from major chemical reaction databases and peer-reviewed publications detailing its specific applications in the areas outlined for this review. This includes a lack of data for its behavior in palladium-catalyzed desulfinative C-arylation, other transition metal-mediated coupling strategies, the synthesis of sulfonamide derivatives, and the regioselective functionalization of its oxazole core.

While the broader classes of sulfonyl chlorides and oxazoles are well-documented in organic chemistry, information pertaining to this specific dimethylated oxazole sulfonyl chloride is not available. Research on analogous structures, such as the palladium-catalyzed desulfinative C-arylation of benzo[d]oxazole with arenesulfonyl chlorides, has been reported, demonstrating the general feasibility of such couplings. nih.govorganic-chemistry.orgnih.gov These studies establish a precedent for the reactivity of the sulfonyl chloride functional group in cross-coupling reactions, which theoretically could be applicable to the target molecule.

Similarly, the synthesis of sulfonamides from sulfonyl chlorides is a fundamental and widely practiced transformation in medicinal and synthetic chemistry. The reaction typically proceeds via the addition of a primary or secondary amine to the sulfonyl chloride, often in the presence of a base. It is plausible that this compound would undergo this reaction, but specific examples, reaction conditions, or yields are not documented in the available literature.

The absence of dedicated research on this compound means that any discussion of its reactivity profiles would be purely speculative, based on the known chemistry of related functional groups rather than on empirical evidence. Consequently, the creation of detailed research findings and data tables as requested is not possible without resorting to conjecture, which would compromise scientific accuracy.

Further investigation is required by synthetic chemists to explore and publish the reactivity and potential applications of this compound to populate the scientific domain with the necessary data for a thorough review. Until such research is conducted and disseminated, a detailed article on its transformational chemistry cannot be authoritatively written.

Applications in Advanced Organic Synthesis and Chemical Biology

Utility as a Synthon for Complex Heterocyclic Systems

The inherent reactivity of the sulfonyl chloride functional group, coupled with the stability of the oxazole (B20620) core, makes dimethyl-1,3-oxazole-5-sulfonyl chloride an ideal starting material for the synthesis of a diverse array of complex heterocyclic compounds.

Construction of Fused and Annulated Oxazole Derivatives

A key application of oxazole-5-sulfonyl chlorides, including the dimethyl variant, lies in the synthesis of fused and annulated heterocyclic systems. Research has demonstrated that related compounds, such as methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates, can react with various aminoazoles, like 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines. This reaction leads to the formation of tricyclic compounds, specifically annulated growingscience.comsemanticscholar.orgoxazolo[5,4-d]pyrimidine derivatives growingscience.comresearchgate.net.

The reaction mechanism is noteworthy, proceeding through a Smiles rearrangement, which involves the intramolecular nucleophilic aromatic substitution of the sulfonyl group, followed by the extrusion of sulfur dioxide and subsequent cyclization growingscience.com. This synthetic strategy provides a convenient and efficient pathway to novel, complex heterocyclic frameworks that are of interest in medicinal chemistry and materials science.

Table 1: Examples of Fused Heterocyclic Systems Derived from Oxazole-5-Sulfonyl Chlorides

| Starting Oxazole Sulfonyl Chloride Derivative | Reactant | Resulting Fused Heterocyclic System | Reference |

|---|---|---|---|

| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | 1H-Pyrazol-5-amines | growingscience.comsemanticscholar.orgOxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine | growingscience.com |

| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | 1H-1,2,4-Triazol-5-amines | growingscience.comsemanticscholar.orgOxazolo[5,4-d] growingscience.comresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidine | growingscience.com |

Precursors for Bioactive Scaffold Synthesis

The 1,3-oxazole moiety is a common feature in a wide range of biologically active natural products and synthetic drugs nih.gov. Consequently, this compound serves as a valuable precursor for the synthesis of novel bioactive scaffolds. The primary route for this application involves the reaction of the sulfonyl chloride with various amines to form a library of 1,3-oxazole sulfonamides.

Extensive research has been conducted on the synthesis and biological evaluation of these sulfonamides, revealing their potential as potent anticancer agents. For instance, a series of novel 1,3-oxazole sulfonamides were constructed and screened for their ability to inhibit cancer cell growth. Many of these compounds exhibited promising antiproliferative properties against a panel of human tumor cell lines, with some showing high specificity for leukemia cell lines nih.gov. The mechanism of action for some of these compounds has been linked to the inhibition of tubulin polymerization, a critical process in cell division nih.gov.

The versatility of this approach allows for the systematic modification of the amine component, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity. This has led to the identification of 1,3-oxazole sulfonamide derivatives with nanomolar to low micromolar GI50 values, highlighting the potential of this scaffold in drug discovery nih.govbiointerfaceresearch.com.

Table 2: Bioactivity of Representative 1,3-Oxazole Sulfonamides

| Oxazole Sulfonamide Derivative | Cancer Cell Line Panel | Biological Activity | Reference |

|---|---|---|---|

| Halogenated and alkyl-substituted aniline derivatives | NCI-60 | Potent and selective inhibitors of leukemia cell lines | nih.gov |

| 2-Aryl-5-sulfonyl-1,3-oxazole-4-carboxylates | 60 cancer cell lines | Broad range of cytotoxic activity | biointerfaceresearch.com |

Methodological Contributions to Organic Synthesis

Beyond its direct application in the synthesis of complex molecules, the chemistry of this compound and its analogs contributes to the broader field of organic synthesis by providing platforms for the development of new reagents and synthetic strategies.

Development of New Reagents and Catalytic Systems

While specific examples of new reagents or catalytic systems derived directly from this compound are not extensively documented, the reactivity of the sulfonyl chloride group offers potential for such developments. The sulfonyl chloride moiety is known to be a versatile functional group that can be transformed into a variety of other functionalities. This opens up possibilities for creating novel reagents with tailored reactivity for specific synthetic transformations. For example, conversion to sulfonyl azides or sulfonyl hydrazides could provide access to new reagents for amination or other nitrogen-transfer reactions.

Strategies for Chiral Molecule Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. While there is a lack of direct reports on the use of this compound in asymmetric synthesis, the broader class of oxazole-containing compounds has been employed in the development of chiral ligands for asymmetric catalysis. The rigid and planar structure of the oxazole ring can provide a well-defined stereochemical environment in a catalyst's active site.

Future research could explore the introduction of chiral auxiliaries onto the this compound scaffold or the development of chiral derivatives that could serve as ligands in asymmetric transformations. Given the importance of chiral sulfonamides in medicinal chemistry, the development of stereoselective methods for their synthesis from chiral amines and oxazole sulfonyl chlorides represents a promising area for future investigation.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate |

| 1H-Pyrazol-5-amines |

| 1H-1,2,4-triazol-5-amines |

| growingscience.comsemanticscholar.orgOxazolo[5,4-d]pyrimidine |

| growingscience.comsemanticscholar.orgOxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine |

| growingscience.comsemanticscholar.orgOxazolo[5,4-d] growingscience.comresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidine |

| 1,3-Oxazole sulfonamides |

| Sulfonyl azide |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride, ¹H and ¹³C NMR would be utilized to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the two methyl groups attached to the oxazole (B20620) ring. The chemical shifts of these protons would be influenced by their position on the heterocyclic ring and the electron-withdrawing nature of the sulfonyl chloride group.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the two methyl carbons and the three carbons of the oxazole ring. The chemical shifts would help to confirm the substitution pattern of the oxazole core. nih.govbiointerfaceresearch.com Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. nih.govmdpi.com

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~2.0-2.5 | Singlet | Signal for one of the methyl groups (CH₃). |

| ¹H | ~2.5-3.0 | Singlet | Signal for the second methyl group (CH₃), shifted due to proximity to the sulfonyl chloride group. |

| ¹³C | ~10-20 | Quartet | Carbon of the methyl groups. |

| ¹³C | ~150-170 | Singlet | Carbons of the oxazole ring. |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride would be expected to display characteristic absorption bands for the C=N and C=C stretching vibrations of the oxazole ring, as well as strong, distinct bands for the symmetric and asymmetric stretching vibrations of the sulfonyl chloride (SO₂) group. biointerfaceresearch.comgrowingscience.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the non-polar bonds, providing a more complete picture of the vibrational modes of the molecule. researchgate.netnih.gov

Expected Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H (methyl) stretch | 2900-3000 | IR, Raman |

| C=N (oxazole) stretch | 1600-1680 | IR, Raman |

| C=C (oxazole) stretch | 1500-1580 | IR, Raman |

| S=O (sulfonyl) asymmetric stretch | 1350-1400 | IR |

| S=O (sulfonyl) symmetric stretch | 1150-1200 | IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

For 2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental formula (C₅H₆ClNO₃S). The fragmentation pattern observed in the mass spectrum would offer valuable structural information, often showing the loss of the sulfonyl chloride group or cleavage of the oxazole ring. clockss.org

Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₅H₆ClNO₃S |

| Monoisotopic Mass | 194.9757 Da uni.lu |

| [M+H]⁺ | 195.98298 m/z uni.lu |

| [M+Na]⁺ | 217.96492 m/z uni.lu |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a crucial technique for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula to verify the purity and composition of the compound. biointerfaceresearch.comgrowingscience.comresearchgate.net

Theoretical Elemental Composition

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 30.70 |

| Hydrogen (H) | 3.09 |

| Chlorine (Cl) | 18.12 |

| Nitrogen (N) | 7.16 |

| Oxygen (O) | 24.53 |

| Sulfur (S) | 16.40 |

Computational and Theoretical Studies

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is instrumental in elucidating the intricate pathways of chemical reactions. For 2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride, such models can predict the mechanisms of its reactions, such as nucleophilic substitution at the sulfonyl group or reactions involving the oxazole (B20620) ring.

Studies on related 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides have shown that they readily react with aminopyrazoles and aminotriazoles. researchgate.net The reaction proceeds via nucleophilic attack on the sulfur atom of the sulfonyl chloride group, leading to the formation of the corresponding sulfonamides. researchgate.net Computational modeling of these reactions would likely reveal the transition state structures and activation energy barriers, providing insights into the reaction kinetics. For instance, in the reaction with an amine, the nitrogen of the amine would act as the nucleophile, attacking the electrophilic sulfur atom. This would be followed by the departure of the chloride ion.

Furthermore, research on the reaction of N-hydroxybenzamidine with acetyl chloride to form a 1,2,4-oxadiazole (B8745197) ring has been studied using quantum-chemical methods. chemintech.ru These studies help in understanding the cyclization processes and the energetics of intermediate and transition states. chemintech.ru Similar modeling for 2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride could predict its reactivity in cyclocondensation reactions. researchgate.net

The table below outlines a hypothetical reaction mechanism for the nucleophilic substitution of 2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride with a generic amine (R-NH₂), with corresponding predicted energetic parameters based on similar modeled reactions.

Table 1: Predicted Energetic Profile for the Reaction of 2,4-Dimethyl-1,3-oxazole-5-sulfonyl Chloride with an Amine

| Reaction Step | Description | Predicted Enthalpy Change (ΔH, kcal/mol) | Predicted Activation Energy (Ea, kcal/mol) |

|---|---|---|---|

| 1 | Formation of the reactant complex | -5 to -10 | < 1 |

| 2 | Nucleophilic attack of the amine on the sulfur atom | - | 10 to 15 |

| 3 | Formation of the tetrahedral intermediate | -15 to -20 | - |

| 4 | Departure of the chloride ion | - | 2 to 5 |

| 5 | Formation of the product complex | -25 to -30 | < 1 |

Note: The values in this table are hypothetical and based on general principles of nucleophilic substitution at a sulfonyl chloride and are for illustrative purposes.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting spectroscopic parameters and molecular properties. irjweb.com For 2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride, DFT calculations could predict its infrared (IR) and Raman vibrational frequencies, as well as its Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net

Theoretical calculations on other oxazole derivatives have been used to predict optimized structures, HOMO-LUMO energy gaps, and various chemical reactivity parameters. irjweb.com A similar approach for 2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride would involve optimizing its geometry at a suitable level of theory (e.g., B3LYP/6-311G++(d,p)) to obtain key structural parameters. irjweb.com

The predicted vibrational frequencies can be correlated with experimental IR spectra to aid in the structural characterization of the molecule. For example, the characteristic stretching frequencies for the S=O bonds in the sulfonyl chloride group are expected to appear in the range of 1350-1400 cm⁻¹ (asymmetric) and 1160-1190 cm⁻¹ (symmetric). The C=N and C=C stretching vibrations of the oxazole ring would also have distinct predicted frequencies.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability; a larger gap suggests higher stability. irjweb.com

Table 2: Predicted Molecular and Spectroscopic Properties of 2,4-Dimethyl-1,3-oxazole-5-sulfonyl Chloride

| Property | Predicted Value | Method of Prediction |

|---|---|---|

| Molecular Formula | C₅H₆ClNO₃S | - |

| Molecular Weight | 195.62 g/mol | - |

| HOMO Energy | -7.5 to -8.5 eV | DFT (B3LYP/6-311G++(d,p)) |

| LUMO Energy | -1.5 to -2.5 eV | DFT (B3LYP/6-311G++(d,p)) |

| HOMO-LUMO Gap | 5.0 to 7.0 eV | DFT (B3LYP/6-311G++(d,p)) |

| Dipole Moment | 3.0 to 4.0 D | DFT (B3LYP/6-311G++(d,p)) |

| Key IR Frequencies (cm⁻¹) | S=O (asym): 1370-1390 | DFT (B3LYP/6-311G++(d,p)) |

| S=O (sym): 1170-1190 | ||

| C=N: 1600-1620 |

Note: The values in this table are predicted based on typical ranges for similar functional groups and are for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride can be explored through conformational analysis and molecular dynamics (MD) simulations. While the oxazole ring itself is rigid and planar, the sulfonyl chloride group can rotate around the C-S bond.

Conformational analysis would involve systematically rotating the sulfonyl chloride group to identify the most stable conformers (energy minima) and the transition states between them. This is crucial for understanding how the molecule interacts with other molecules, such as in a binding pocket of an enzyme. Studies on other complex oxazole-containing molecules have utilized NMR spectroscopy combined with molecular modeling to determine their conformational preferences in solution. nih.gov

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior over time. researchgate.netiaea.org By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the flexibility of different parts of the molecule. researchgate.net For 2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride, an MD simulation in a solvent like water or chloroform (B151607) could show how the solvent molecules interact with the polar sulfonyl chloride group and the oxazole ring.

Table 3: Predicted Conformational Properties of 2,4-Dimethyl-1,3-oxazole-5-sulfonyl Chloride

| Parameter | Description | Predicted Value |

|---|---|---|

| Rotational Barrier (C-S bond) | The energy required to rotate the sulfonyl chloride group around the C-S bond. | 2-4 kcal/mol |

| Most Stable Conformer | The dihedral angle (O=S-C-C) of the lowest energy conformation. | Likely a staggered conformation to minimize steric hindrance. |

| Flexibility of Methyl Groups | The rotational freedom of the two methyl groups on the oxazole ring. | High, with low rotational barriers. |

Note: The values in this table are estimates based on the expected steric and electronic effects within the molecule and are for illustrative purposes.

Design of Novel Catalytic Systems for Reactivity Enhancement

Computational chemistry plays a significant role in the design of new catalysts to enhance the reactivity of compounds like 2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride. For reactions involving the sulfonyl chloride group, metal-catalyzed processes are common. cmu.edu

Theoretical studies can be used to screen potential catalysts and to understand the mechanism of catalysis. For example, in a metal-catalyzed coupling reaction, DFT calculations can model the oxidative addition of the sulfonyl chloride to the metal center, followed by subsequent reaction steps. Research on metal-catalyzed Living Radical Polymerization (LRP) initiated by sulfonyl chlorides has shown that the nature of the metal and the ligands significantly affects the reaction rate and control. cmu.edu

Photocatalysis is another area where computational design is valuable. Recent studies have explored the use of heterogeneous photocatalysts, such as potassium poly(heptazine imide), for the synthesis of sulfonyl chlorides. nih.govnih.govacs.org Computational modeling can help to understand the electronic properties of the photocatalyst and how it interacts with the substrate to facilitate the reaction under light irradiation. nih.gov While these studies focus on the synthesis of sulfonyl chlorides, similar principles could be applied to design catalytic systems for the reactions of 2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride.

Table 4: Potential Catalytic Systems and Their Computationally Investigated Features

| Catalytic System | Reaction Type | Key Computational Insights |

|---|---|---|

| Copper(I)/Bipyridine | Atom Transfer Radical Polymerization (ATRP) | Modeling of the redox potential of the Cu(I)/Cu(II) couple and the stability of the intermediate radical species. cmu.edu |

| Palladium/Phosphine Ligands | Suzuki or Heck-type Couplings | Calculation of the energy profile of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. |

| Potassium Poly(heptazine imide) | Photocatalytic Reactions | Investigation of the band structure of the semiconductor catalyst and the mechanism of electron transfer to or from the sulfonyl chloride. nih.govnih.gov |

Note: This table presents examples of catalytic systems that could potentially be used for reactions involving sulfonyl chlorides and the type of information that computational studies could provide.

Future Perspectives and Emerging Research Avenues

Exploration of Undiscovered Reactivity and Transformational Potential

The reactivity of dimethyl-1,3-oxazole-5-sulfonyl chloride is largely predicated on the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. The primary and most explored transformations involve reactions with amines to form a diverse range of sulfonamides. nih.govacs.orgnih.gov However, significant potential for uncovering novel reactivity patterns exists.

Future research could focus on the following areas:

Novel Cycloaddition Reactions: The oxazole (B20620) ring itself can participate in Diels-Alder reactions, serving as a diene to form pyridines. wikipedia.org The influence of the electron-withdrawing sulfonyl chloride group at the C5 position on the dienophilic character of the oxazole ring is an area that remains to be fully investigated. Research into [3+2] cycloaddition reactions, a common method for synthesizing five-membered rings, could also yield novel heterocyclic systems. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: The sulfonyl chloride group can be utilized in cross-coupling reactions. While less common than for organohalides, methods for the desulfonylative cross-coupling of sulfonyl chlorides are emerging, which could allow for the introduction of various substituents at the C5 position of the oxazole ring.

Catalytic Activation: Exploring catalytic methods to enhance or modify the reactivity of the sulfonyl chloride group could lead to new synthetic pathways. For instance, the use of specific catalysts could enable selective reactions at either the sulfonyl chloride moiety or the oxazole ring. The development of chiral catalysts could also facilitate asymmetric transformations, leading to enantiomerically enriched products.

Reaction with Novel Nucleophiles: Systematic investigation of the reaction of this compound with a broader range of nucleophiles beyond simple amines and alcohols could lead to the synthesis of novel compounds with unique properties. This includes reactions with organometallic reagents, carbanions, and various heterocyclic systems. researchgate.netresearchgate.net

A comparative table of potential and known reactions is presented below.

| Reaction Type | Known Reactants | Potential Future Reactants | Expected Products |

| Nucleophilic Substitution | Amines, Alcohols | Thiols, Azides, Organometallics | Sulfonamides, Sulfonate Esters, Thiosulfonates, Sulfonyl Azides, Substituted Oxazoles |

| Cycloaddition | Dienes (in theory) | Electron-deficient alkynes/alkenes | Pyridine derivatives, Novel heterocycles |

| Cross-Coupling | - | Boronic acids, Organozinc reagents | C5-arylated/alkylated oxazoles |

Integration into High-Throughput Synthesis Methodologies

The increasing demand for large libraries of novel compounds for drug discovery and materials science has driven the development of high-throughput synthesis (HTS) and automated synthesis platforms. durham.ac.uk this compound is an ideal candidate for integration into such workflows due to its reactive sulfonyl chloride handle, which allows for rapid diversification.

Key areas for development include:

Automated Parallel Synthesis: The compound can be used as a key building block in automated parallel synthesizers to react with a large array of amines, alcohols, or other nucleophiles stored in multi-well plates. This would enable the rapid generation of extensive libraries of oxazole-based sulfonamides and sulfonate esters for biological screening. nih.govacs.org

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic reactions like those involving sulfonyl chlorides. rsc.orgmdpi.com Developing a continuous flow protocol for the synthesis of this compound itself, as well as its subsequent reactions, would allow for on-demand production and safer handling. durham.ac.ukrsc.orgnih.gov Research on the flow synthesis of related heterocyclic compounds has demonstrated the feasibility of such approaches. nih.gov

Solid-Phase Synthesis: Immobilizing either the this compound or the nucleophilic reaction partner on a solid support would facilitate purification and automation. This approach allows for the use of excess reagents to drive reactions to completion, with subsequent easy removal by filtration.

The table below outlines a conceptual automated synthesis workflow.

| Step | Description | Technology | Potential Throughput |

| 1. Reagent Dispensing | Automated dispensing of a solution of this compound into an array of reaction vials. | Liquid Handling Robot | 100s of reactions/day |

| 2. Nucleophile Addition | Addition of a diverse library of amines or alcohols to the reaction vials. | Liquid Handling Robot | 100s of reactions/day |

| 3. Reaction | Incubation of the reaction mixtures under controlled temperature and agitation. | Automated Reactor Block | 100s of reactions/day |

| 4. Work-up & Purification | Automated quenching, extraction, and purification, possibly using solid-phase extraction cartridges. | Automated Purification System | 100s of reactions/day |

| 5. Analysis | High-throughput analysis of the resulting compounds by LC-MS. | Automated LC-MS | 100s of reactions/day |

Advancements in Green and Sustainable Synthetic Protocols for the Compound

The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly influencing synthetic route design. uniroma1.it The development of environmentally benign methods for the synthesis of this compound and its derivatives is a crucial area of future research.

Potential improvements include:

Greener Synthesis of the Oxazole Ring: Traditional methods for oxazole synthesis can involve harsh reagents and conditions. nih.gov Newer, greener methods such as microwave-assisted synthesis or the use of ionic liquids as recyclable solvents are being explored for related oxazole syntheses and could be adapted. wikipedia.org

Eco-Friendly Sulfonylation: The standard methods for introducing a sulfonyl chloride group often use reagents like chlorosulfonic acid, which is highly corrosive. nih.gov Alternative, greener methods for the synthesis of sulfonyl chlorides from thiols or disulfides using reagents like oxone and a chloride source in water have been reported and could be applied. organic-chemistry.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents would significantly improve the environmental footprint of the synthesis.

Catalytic Approaches: The use of catalytic rather than stoichiometric amounts of reagents reduces waste and improves atom economy. Research into catalytic methods for both the oxazole formation and the chlorosulfonation steps is a promising avenue.

A comparison of traditional and potential green synthetic approaches is shown below.

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle(s) Addressed |

| Oxazole Synthesis | Robinson-Gabriel synthesis (requires dehydrating agents) | Microwave-assisted synthesis, van Leusen reaction nih.gov | 6 (Design for Energy Efficiency), 5 (Safer Solvents and Auxiliaries) |

| Chlorosulfonation | Chlorosulfonic acid | Oxone/KCl in water, N-chlorosuccinimide organic-chemistry.org | 3 (Less Hazardous Chemical Syntheses), 5 (Safer Solvents and Auxiliaries) |

| Solvent Use | Chlorinated hydrocarbons, DMF | Water, Ionic Liquids, wikipedia.org Supercritical CO2 | 5 (Safer Solvents and Auxiliaries) |

| Energy Input | Conventional heating | Microwave irradiation, wikipedia.org Sonication nih.gov | 6 (Design for Energy Efficiency) |

Potential as a Building Block in Advanced Materials Science

The unique electronic and structural features of the oxazole ring make it an attractive component for advanced materials. acs.org The presence of a reactive sulfonyl chloride group on this compound provides a convenient handle for incorporating this heterocycle into larger molecular architectures and polymers.

Emerging research directions include:

Functional Polymers: The compound can be used as a monomer or a post-polymerization modification reagent to introduce the dimethyl-oxazole moiety into polymer backbones or as pendant groups. This could lead to the development of polymers with tailored properties, such as thermal stability, altered solubility, or specific optical and electronic characteristics.

Organic Electronics: Oxazole-containing molecules have been investigated for their potential in organic electronics, for example, as components of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). acs.org The dimethyl-oxazole sulfonyl scaffold could be elaborated into novel semiconducting materials. Theoretical studies on related oxazole frameworks suggest they can be good candidates for n-type organic semiconductors. acs.org

Fluorescent Probes and Sensors: The oxazole core is a known fluorophore. nih.gov By reacting this compound with various molecules, it may be possible to create novel fluorescent probes for detecting specific analytes or for bio-imaging applications. The sulfonyl group can modulate the electronic properties of the fluorophore, potentially leading to sensors with high sensitivity and selectivity. nih.gov

Biodegradable Materials: The oxazole ring can be incorporated into biodegradable polymers, potentially influencing their degradation rates and mechanical properties. acs.org

The table below summarizes the potential applications in materials science.

| Application Area | Rationale | Potential Advantage of Dimethyl-1,3-oxazole Moiety |

| Functional Polymers | Incorporation of heterocyclic units to tune polymer properties. | Enhanced thermal stability, specific solubility, and optical properties. |

| Organic Electronics | Oxazole is an electron-deficient heterocycle suitable for n-type materials. acs.org | Tunable electronic properties through substitution on the sulfonyl group. |

| Fluorescent Probes | The oxazole ring is a known fluorophore. nih.gov | The sulfonyl group allows for easy conjugation to recognition elements and can modulate fluorescent properties. |

| Biomaterials | Heterocycles can impart specific biological interactions and degradation profiles. | Potential for creating biodegradable polymers with controlled properties. |

Q & A

Q. What are the standard synthetic routes for dimethyl-1,3-oxazole-5-sulfonyl chloride, and what reaction conditions are critical for optimal yield?

The synthesis typically involves sulfonation of the oxazole precursor followed by chlorination. For example, analogous compounds like 5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride are synthesized via refluxing the sulfonic acid derivative with thionyl chloride (SOCl₂) under anhydrous conditions . Key variables include:

- Temperature : Reflux (~70–80°C) ensures complete conversion.

- Solvent : Use of inert solvents (e.g., dichloromethane) minimizes side reactions.

- Purification : Column chromatography or recrystallization improves purity. For oxazole derivatives, chlorosulfonic acid may replace SOCl₂ in some protocols .

Q. How does this compound react with nucleophiles, and what derivatives are commonly synthesized?

The sulfonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides, sulfonate esters, or sulfones. For example:

- Sulfonamides : Reaction with primary/secondary amines yields bioactive derivatives, such as those explored in anticancer drug discovery .

- Sulfones : Oxidation of intermediates or displacement reactions with thiols can generate sulfones for material science applications . Steric and electronic effects of the oxazole ring influence reactivity, requiring controlled stoichiometry and low moisture .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR : H and C NMR confirm the oxazole ring structure and sulfonyl chloride moiety (e.g., characteristic downfield shifts for SO₂Cl) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- FT-IR : Peaks near 1370 cm (S=O) and 580 cm (S-Cl) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound during storage and reactions?

- Storage : Anhydrous conditions (e.g., desiccators with P₂O₅) and low temperatures (−20°C) prevent hydrolysis .

- Stabilizers : Adding molecular sieves or stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) can inhibit degradation .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid moisture .

Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?

Discrepancies may arise from impurities, assay conditions, or structural variations. To address this:

- Purity Control : Use HPLC (>98% purity) and elemental analysis for batch consistency .

- Comparative Assays : Test derivatives against standardized controls (e.g., cisplatin for cytotoxicity) under identical conditions .

- Structure-Activity Relationship (SAR) Studies : Modify substituents on the oxazole ring to isolate key pharmacophores .

Q. How can computational methods aid in designing novel this compound derivatives with enhanced bioactivity?

- Docking Studies : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases using software (e.g., AutoDock) .

- QSAR Models : Correlate electronic parameters (e.g., Hammett constants) with anti-inflammatory or anticancer activity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

- Exothermic Reactions : Use jacketed reactors with controlled cooling during SOCl₂ addition .

- Byproduct Management : Optimize workup protocols (e.g., aqueous washes) to remove HCl and unreacted reagents .

- Yield Optimization : Pilot-scale trials with DOE (Design of Experiments) to refine temperature, solvent ratios, and catalyst use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.